![molecular formula C16H16F3N3O2S B2940713 2-{[1-(1,3-噻唑-4-羰基)哌啶-4-基]甲氧基}-6-(三氟甲基)吡啶 CAS No. 2202201-75-8](/img/structure/B2940713.png)

2-{[1-(1,3-噻唑-4-羰基)哌啶-4-基]甲氧基}-6-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

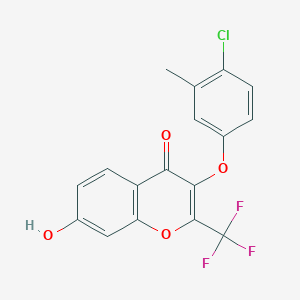

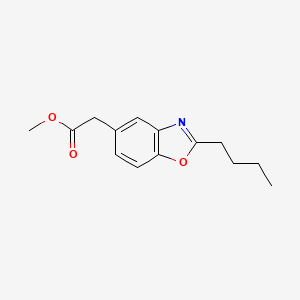

The compound “2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” is a heterocyclic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides as reagents. These can be used for the synthesis of heterocyclic compounds through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring and a pyridine ring. The thiazole ring contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the substituents on the thiazole ring. These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .科学研究应用

Pharmacological Applications

Piperidine derivatives, such as the one , are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their wide range of biological activities . The piperidine moiety is a common feature in many therapeutic agents, including antidepressants, antihistamines, and antipsychotics.

Antimicrobial Activity

Thiazole derivatives have been recognized for their boundaryless biological activities, which include antimicrobial properties . The thiazole ring, being a part of the compound’s structure, could potentially be leveraged in the development of new antimicrobial agents.

Anticancer Potential

Compounds containing thiazole moieties have been studied for their anticancer activities . The specific structure of the compound may interact with various biological targets, offering potential pathways for cancer treatment research.

Antiviral Research

The thiazole and piperidine components of the compound are known to exhibit antiviral properties . This suggests that the compound could be useful in the synthesis of antiviral drugs or as a research tool in studying viral replication and inhibition mechanisms.

Anti-Inflammatory Applications

Thiazole derivatives are also known for their anti-inflammatory effects . The compound could be used in the development of new anti-inflammatory drugs or in the study of inflammatory processes at the molecular level.

Neurodegenerative Disease Research

Given the piperidine derivative’s role in pharmaceuticals, there is potential for this compound to be used in research into treatments for neurodegenerative diseases such as Alzheimer’s .

Agricultural Chemical Research

Thiazoles are used in agrochemicals due to their diverse biological activities . The compound could be explored for its efficacy in plant protection or growth regulation.

Industrial Applications

The thiazole ring is a component in various industrial applications, including photographic sensitizers and rubber vulcanization . Research into the compound’s properties could lead to new materials or chemical processes.

作用机制

Target of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . These compounds target a variety of cellular processes and proteins, depending on their specific structures and functional groups.

Mode of Action

The mode of action of thiazole derivatives can vary widely, but many work by interacting with enzymes or receptors in cells. For example, some thiazole derivatives have been found to inhibit topoisomerase II, an enzyme involved in DNA replication .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways. For instance, some thiazole-containing drugs inhibit the synthesis of certain proteins, disrupt cell division, or block the activity of enzymes involved in DNA replication .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can vary based on their specific structures. Some thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This can affect their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of thiazole derivatives can range from antimicrobial to antitumor effects, depending on the specific compound and its targets .

Action Environment

The action of thiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the stability of the compound, its ability to reach its target, and its overall efficacy .

未来方向

The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the wide range of biological activities exhibited by thiazole derivatives , this compound could be a promising candidate for the development of new therapeutic agents.

属性

IUPAC Name |

1,3-thiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2S/c17-16(18,19)13-2-1-3-14(21-13)24-8-11-4-6-22(7-5-11)15(23)12-9-25-10-20-12/h1-3,9-11H,4-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPVCZHOEDOXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C(=O)C3=CSC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2940632.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2940635.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940637.png)

![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/no-structure.png)

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)

![1-{3-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2940645.png)

![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)

![N-(2-methoxy-5-methylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2940652.png)

![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)